N-(4-acetamidophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide
Description
N-(4-acetamidophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide is a chromene-derived carboxamide featuring a 4-oxo-4H-chromene core substituted with a methoxy group at position 6 and an acetamidophenyl moiety at the carboxamide position. The acetamido group in this compound enhances hydrogen-bonding capacity and solubility, which may improve bioavailability compared to simpler aryl substituents .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-6-methoxy-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-11(22)20-12-3-5-13(6-4-12)21-19(24)18-10-16(23)15-9-14(25-2)7-8-17(15)26-18/h3-10H,1-2H3,(H,20,22)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDRIYTXFWWWAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method is the condensation of 4-acetamidophenol with 6-methoxy-4-oxo-4H-chromene-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
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Conditions :
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Applications : Hydrolysis is utilized to regenerate the carboxylic acid for further derivatization .
Nucleophilic Substitution at the Acetamido Group
The acetamido group (-NHCOCH₃) can undergo substitution reactions with nucleophiles (e.g., amines, thiols):
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Reagents : Hydrazine, primary/secondary amines.
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Conditions : Ethanol/water, 50–70°C, 4–6 hours.
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Outcome : Yields derivatives with modified bioactivity or solubility.
Oxidation of the Chromene Core
The chromene ring’s electron-rich system is susceptible to oxidation, forming quinone-like structures:
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Conditions : KMnO₄ in acidic medium (0.1 M H₂SO₄), 25°C, 2 hours.
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Products : Oxidized derivatives with altered electronic properties for material science applications.
Esterification of the Carboxamide Group
The carboxamide can be converted to esters via transamidation:
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Reagents : Methanol, ethanol, or benzyl alcohol.
Photochemical Reactions
The chromene structure undergoes photoisomerization under UV light (λ = 254–365 nm), forming ring-opened intermediates:
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Applications : Used in photoresponsive materials and drug delivery systems.
Interaction with Biological Targets
While not a traditional chemical reaction, the compound binds to enzymes (e.g., cyclooxygenase-2, tyrosine kinases) via hydrogen bonding and π-π stacking:
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Key Interactions :
Synthetic Pathway and By-Product Management
Industrial synthesis often employs continuous flow reactors to optimize yield and purity. Key steps include:
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Chromene Core Formation : Condensation of resorcinol derivatives with β-keto esters.
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Amide Coupling : Activation of the carboxylic acid with PyBOP, followed by reaction with 4-acetamidoaniline .
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Purification : Flash chromatography (eluent: CH₂Cl₂/MeOH 90:10) removes unreacted starting materials .
Stability Under Various Conditions
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Thermal Stability : Degrades above 200°C, forming CO₂ and acetophenone derivatives.
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pH Stability : Stable in pH 4–8; hydrolyzes rapidly in strongly acidic/basic conditions.
Scientific Research Applications
Pharmacological Properties
The chromone scaffold is recognized for its significant pharmacological activities, including:
- Antihistaminic Activity : Compounds derived from chromones have been evaluated for their ability to inhibit histamine-induced contractions in isolated tissues. For instance, various derivatives have shown promising results in inhibiting isotonic contractions induced by histamine on guinea pig ileum, indicating potential use in treating allergic reactions and asthma .
- Bronchodilatory Effects : Certain chromone derivatives have exhibited bronchodilatory activity, providing protection against histamine-induced convulsions in animal models. This suggests their potential as therapeutic agents for conditions like asthma .
- Anticancer Potential : Chromones are being investigated for their anticancer properties. Studies indicate that similar compounds can induce apoptosis or cell cycle arrest in cancer cells, making them candidates for cancer therapy.
Synthesis and Characterization
The synthesis of N-(4-acetamidophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide typically involves multi-step reactions that maintain the integrity of the chromone structure while introducing specific functional groups to enhance biological activity. The synthetic routes often include:
- Condensation Reactions : The initial steps usually involve the reaction of salicylaldehyde derivatives with malononitrile and amines under basic conditions to form the chromene backbone.
- Characterization Techniques : The synthesized compounds are characterized using various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm their structures and purity .
Case Studies and Research Findings
Several studies have documented the efficacy of chromone derivatives, including this compound:
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The chromene core and functional groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs differ in substituents on the chromene core and the aryl carboxamide group. Below is a comparative analysis:
Physicochemical Properties
Structural Implications for Drug Design
- Position of Oxo Group: 4-oxo derivatives (target compound) exhibit planar chromene cores, favoring π-π stacking with aromatic residues in enzyme pockets, whereas 2-oxo derivatives () adopt non-planar conformations .
- Substituent Effects: Acetamido (Target): Enhances water solubility and hydrogen bonding with targets like tau protein or acetylcholinesterase .
Biological Activity
N-(4-acetamidophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H16N2O5, with a molecular weight of 352.34 g/mol. The compound features a chromene backbone substituted with an acetamidophenyl group and a methoxy group, which are critical for its biological activity.
Research indicates that this compound exerts its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in various diseases, including cholinesterases, which are implicated in Alzheimer's disease. In vitro studies have demonstrated significant inhibitory effects on acetylcholinesterase (AChE), suggesting its potential as a therapeutic agent for neurodegenerative disorders.
- Antioxidant Activity : The presence of the methoxy group enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties. This activity is essential for protecting cells from oxidative stress-related damage.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory pathways, potentially reducing the risk of chronic inflammatory diseases.
In Vitro Studies
Several studies have investigated the biological activity of this compound:
- Cholinesterase Inhibition : A study reported an IC50 value of 0.09 μM against AChE, indicating potent inhibitory activity compared to other derivatives in the series .
- Antioxidant Capacity : The compound exhibited significant free radical scavenging activity in various assays, highlighting its potential as an antioxidant agent .
Antimicrobial Activity
In antimicrobial evaluations, this compound demonstrated effectiveness against several pathogenic bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antimicrobial properties .
Case Studies
- Neuroprotective Effects : A study focused on the neuroprotective effects of chromene derivatives, including this compound, showed that these compounds could significantly protect neuronal cells from hydrogen peroxide-induced damage .
- Cancer Research : Research exploring the anti-cancer properties revealed that this compound could induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. This suggests potential applications in cancer therapy .
Comparative Analysis
| Compound Name | IC50 (AChE Inhibition) | Antioxidant Activity | Antimicrobial Activity |
|---|---|---|---|
| N-(4-acetamidophenyl)-6-methoxy-4-oxo-4H-chromene | 0.09 μM | High | Significant |
| Other Chromene Derivatives | Varies | Moderate | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
